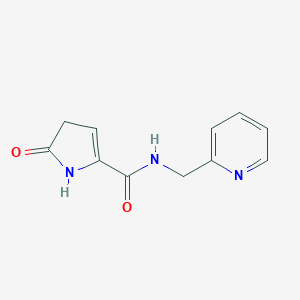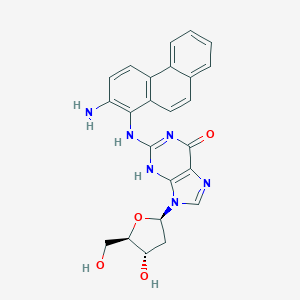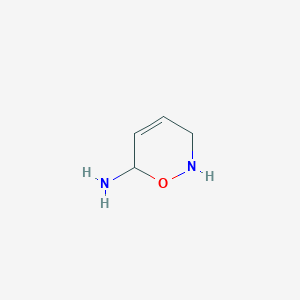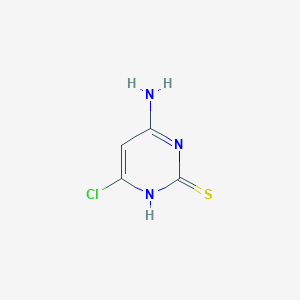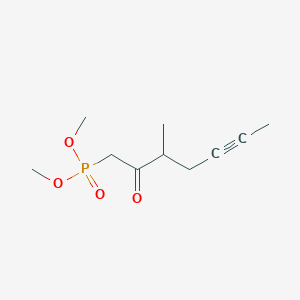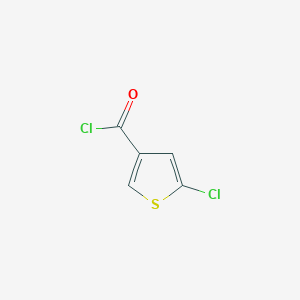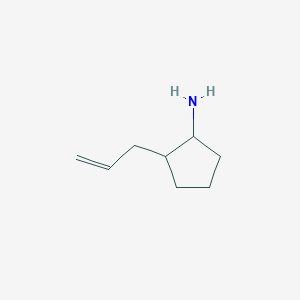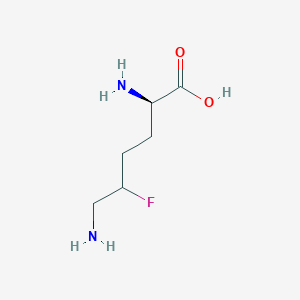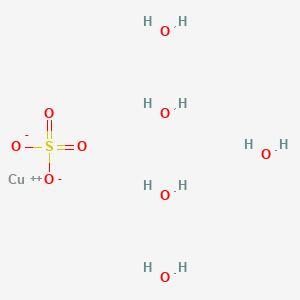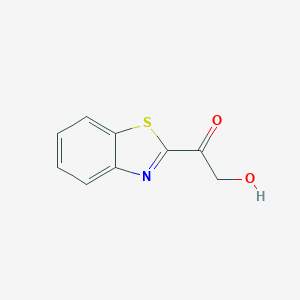
2-(Hydroxyacetyl)benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxyacetyl)benzothiazole (HABT) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HABT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various experiments. In
作用机制
The mechanism of action of 2-(Hydroxyacetyl)benzothiazole is not fully understood, but it is believed to involve the formation of a chelate complex with metal ions. This complex is able to undergo redox reactions, which result in the production of reactive oxygen species (ROS). The ROS produced by the complex are thought to be responsible for the antioxidant activity of 2-(Hydroxyacetyl)benzothiazole.
生化和生理效应
2-(Hydroxyacetyl)benzothiazole has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(Hydroxyacetyl)benzothiazole is able to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This property makes 2-(Hydroxyacetyl)benzothiazole a potential candidate for use in the treatment of diseases such as Alzheimer's that are associated with a decrease in acetylcholine levels.
In addition to its effects on enzymes, 2-(Hydroxyacetyl)benzothiazole has also been found to exhibit anti-inflammatory properties. Studies have shown that 2-(Hydroxyacetyl)benzothiazole is able to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
实验室实验的优点和局限性
One of the advantages of using 2-(Hydroxyacetyl)benzothiazole in lab experiments is its ability to selectively bind to metal ions. This property makes 2-(Hydroxyacetyl)benzothiazole a useful tool for the detection of metal ions in biological samples. Additionally, 2-(Hydroxyacetyl)benzothiazole has been found to exhibit a range of biochemical and physiological effects, making it a potential candidate for use in the treatment of various diseases.
One of the limitations of using 2-(Hydroxyacetyl)benzothiazole in lab experiments is its potential toxicity. Studies have shown that 2-(Hydroxyacetyl)benzothiazole can be toxic to cells at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(Hydroxyacetyl)benzothiazole is not fully understood, which may limit its use in certain applications.
未来方向
There are several future directions for the use of 2-(Hydroxyacetyl)benzothiazole in scientific research. One potential direction is the development of 2-(Hydroxyacetyl)benzothiazole-based fluorescent probes for the detection of metal ions in vivo. Another potential direction is the investigation of 2-(Hydroxyacetyl)benzothiazole as a potential treatment for diseases associated with oxidative stress such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(Hydroxyacetyl)benzothiazole and its potential toxicity.
合成方法
The synthesis of 2-(Hydroxyacetyl)benzothiazole involves the reaction of benzothiazole with glyoxylic acid. The reaction occurs in the presence of a catalyst such as p-toluenesulfonic acid, which acts as a proton donor. The resulting product is a white crystalline powder that has a melting point of 170-172°C.
科学研究应用
2-(Hydroxyacetyl)benzothiazole has been found to exhibit a range of scientific research applications. One of the primary uses of 2-(Hydroxyacetyl)benzothiazole is as a fluorescent probe for the detection of metal ions. 2-(Hydroxyacetyl)benzothiazole is able to selectively bind to metal ions such as copper, zinc, and iron, and emit fluorescence upon excitation. This property makes 2-(Hydroxyacetyl)benzothiazole a useful tool for the detection of metal ions in biological samples.
In addition to its use as a fluorescent probe, 2-(Hydroxyacetyl)benzothiazole has also been investigated for its potential as an antioxidant. Studies have shown that 2-(Hydroxyacetyl)benzothiazole is able to scavenge free radicals and protect against oxidative damage. This property makes 2-(Hydroxyacetyl)benzothiazole a potential candidate for use in the treatment of diseases that are associated with oxidative stress such as cancer and neurodegenerative disorders.
属性
CAS 编号 |
122229-28-1 |
|---|---|
产品名称 |
2-(Hydroxyacetyl)benzothiazole |
分子式 |
C9H7NO2S |
分子量 |
193.22 g/mol |
IUPAC 名称 |
1-(1,3-benzothiazol-2-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C9H7NO2S/c11-5-7(12)9-10-6-3-1-2-4-8(6)13-9/h1-4,11H,5H2 |
InChI 键 |
HSWUSBZPQSYBDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)CO |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)CO |
同义词 |
Ethanone, 1-(2-benzothiazolyl)-2-hydroxy- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)
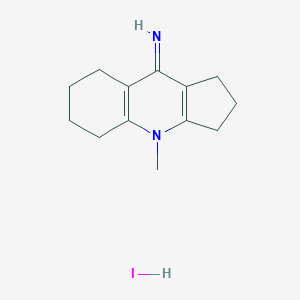
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)
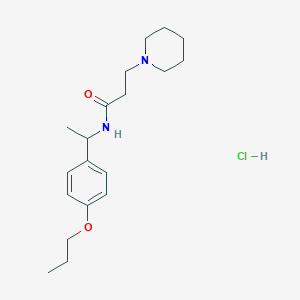
![5-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B52421.png)
